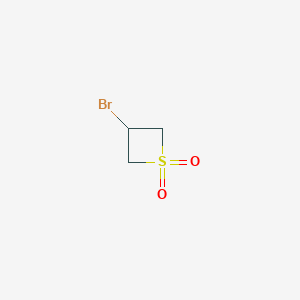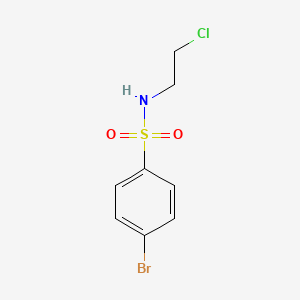
3-Bromothietane 1,1-dioxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromothietane 1,1-dioxide and related compounds involves bromination reactions and subsequent manipulations of thiophene derivatives. For instance, 3-Bromothiophene, a closely related compound, can be synthesized through bromination of thiophene, yielding various brominated products depending on the reaction conditions, which can further undergo oxidation to yield sulfones including the 1,1-dioxide derivatives (Wang Deng-yu, 2004); (Guo Hai, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromothietane 1,1-dioxide, such as (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, has been determined using techniques like X-ray crystallography and electron diffraction. These studies reveal details about bond lengths, angles, and the overall conformation of the molecule in different phases (A. Blake et al., 1995).
Chemical Reactions and Properties
The brominated thiophenes, including derivatives of 3-Bromothietane 1,1-dioxide, undergo various chemical reactions, demonstrating their utility as intermediates in organic synthesis. These reactions include coupling reactions, dimerization under oxidative conditions, and transformations into sulfones and sulfoxides, showcasing the reactivity of the bromo and sulfonyl functional groups (Khaled Youssef et al., 2023).
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Structural Data
- Phase-Transfer Catalysis : The reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis produces compounds like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, demonstrating the utility of 3-Bromothietane 1,1-dioxide in synthesis under specific catalytic conditions (Dent & Gainsford, 1989).
Ring-Opening and Cycloaddition Reactions
- Ring-Opening Reactions : 3-Bromothietane 1,1-dioxide reacts with nucleophiles to produce various compounds through mechanisms like Michael addition and ring-opening. These reactions highlight its potential in synthetic organic chemistry (Gronowitz, 1993).
Synthesis of Thiophene Derivatives
- Thiophene Polymers Synthesis : 3-Bromothiophene, closely related to 3-Bromothietane 1,1-dioxide, is used in synthesizing thiophene polymers. This application underscores the significance of such compounds in polymer chemistry (Wang Deng-yu, 2004).
Applications in Material Science
- Electropolymerization : Compounds like 1,1‘-bis(5-(2,2‘-bithienyl))ferrocene, synthesized using 2-bromothiophene, a compound similar to 3-Bromothietane 1,1-dioxide, have been used for electropolymerization, suggesting potential applications in creating electrochromic materials (Zhu & Wolf, 1999).
Advanced Reduction Processes
- Drinking Water Treatment : In the context of removing bromate from drinking water, brominated compounds like 3-Bromothietane 1,1-dioxide could potentially be relevant in studying the behavior and removal of bromate in water treatment processes (Xiao et al., 2017).
Safety And Hazards
Safety data sheets suggest that in case of eye contact with 3-Bromothietane 1,1-dioxide, one should flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Eigenschaften
IUPAC Name |
3-bromothietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKMFLQQOEVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307111 | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothietane 1,1-dioxide | |
CAS RN |
59463-72-8 | |
| Record name | 59463-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)



